N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine
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Overview
Description
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine is a complex organic compound that belongs to the class of benzodiazaphospholes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazaphosphole core, followed by the introduction of the piperidine ring and other substituents. Common reagents used in these reactions include phosphorus trichloride, phenylmagnesium bromide, and various amines. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine derivatives: Compounds with similar core structures but different substituents.
Benzodiazaphosphole analogs: Compounds with similar benzodiazaphosphole cores but different functional groups or ring systems.
Uniqueness
This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of the piperidine ring, benzodiazaphosphole core, and various substituents allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H31N4OP |
---|---|
Molecular Weight |
434.5g/mol |
IUPAC Name |
6,6-dimethyl-3-oxo-N,2-diphenyl-4-piperidin-1-yl-5,7-dihydro-1,2,3位5-benzodiazaphosphol-3-amine |
InChI |
InChI=1S/C25H31N4OP/c1-25(2)18-22-24(23(19-25)28-16-10-5-11-17-28)31(30,27-20-12-6-3-7-13-20)29(26-22)21-14-8-4-9-15-21/h3-4,6-9,12-15H,5,10-11,16-19H2,1-2H3,(H,27,30) |
InChI Key |
KJNJBYDCXNGCDM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C2C(=NN(P2(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C1)N5CCCCC5)C |
Canonical SMILES |
CC1(CC(=C2C(=NN(P2(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C1)N5CCCCC5)C |
Origin of Product |
United States |
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